N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
CAS No.: 1060287-08-2
Cat. No.: VC11936953
Molecular Formula: C19H19F3N2O3
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060287-08-2 |
|---|---|
| Molecular Formula | C19H19F3N2O3 |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C19H19F3N2O3/c1-27-11-10-23-17(25)12-13-6-8-14(9-7-13)24-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26) |
| Standard InChI Key | ROKNIFGPILLOMS-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Introduction
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound featuring a trifluoromethyl group and a methoxyethyl carbamate moiety. Its molecular formula is C19H19F3N2O3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The compound's unique structure contributes to its distinct physicochemical properties, which are enhanced by the lipophilicity imparted by the trifluoromethyl group.
Synthesis and Chemical Reactivity
The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The compound's chemical reactivity is influenced by its functional groups, such as the amide bond, which is susceptible to hydrolysis under acidic or basic conditions.
Potential Applications
N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide has potential applications in medicinal chemistry, particularly in drug development targeting various diseases. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to interact with biological targets.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug development for proliferative disorders |
| Materials Science | Development of fluorinated polymers |
Interaction Studies and Mechanism of Action
Interaction studies involving this compound would focus on its binding affinity to specific biological targets, such as enzymes or receptors. Techniques like surface plasmon resonance or molecular docking simulations can elucidate these interactions, providing insights into its mechanism of action and potential therapeutic efficacy.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide. These include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-[4-(trifluoromethyl)phenyl]benzamide | Contains trifluoromethyl group | Simple structure, lacks carbamate |
| 4-(2-Methoxyethyl)phenyl carbamate | Similar methoxyethyl group | Lacks trifluoromethyl substitution |
| 4-(Trifluoromethyl)benzylamine | Trifluoromethyl substitution | Amino functional group instead of amide |
These comparisons highlight the unique combination of functional groups in N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide, which may enhance its biological activity compared to simpler analogs.
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